molecular formula C22H27NO2 B1674988 Lobeline CAS No. 90-69-7

Lobeline

Cat. No.: B1674988
CAS No.: 90-69-7
M. Wt: 337.5 g/mol
InChI Key: MXYUKLILVYORSK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Lobelinee undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like oxaziridine for selective labeling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lobeline can lead to the formation of cyclized alkaloid natural products .

Properties

IUPAC Name

2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYUKLILVYORSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859157
Record name 2-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-69-7
Record name Lobeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Lobeline's primary mechanism of action?

A1: this compound primarily acts as a nicotinic acetylcholine receptor agonist. It mimics the action of acetylcholine, a neurotransmitter, at these receptors. This interaction stimulates the central nervous system, particularly the respiratory center, leading to increased respiratory rate and depth. [, , ]

Q2: How does this compound affect the cardiovascular system?

A2: this compound demonstrates complex effects on the cardiovascular system. While it can initially stimulate vasoconstriction (narrowing of blood vessels), it can also lead to vasodilation (widening of blood vessels) due to the activation of ganglion cells controlling blood vessels. Additionally, this compound can affect heart rate and blood pressure, potentially through its interaction with the vagus nerve, which regulates heart function. [, , , ]

Q3: Does this compound affect the release of epinephrine?

A3: Research indicates that this compound can increase the output rate of epinephrine (also known as adrenaline) from the adrenal glands. This effect is linked to this compound's ability to accelerate the heart rate when the vagus and stellate ganglia are blocked. [, ]

Q4: How does this compound impact blood sugar levels?

A4: this compound has been shown to have a hyperglycemic effect, meaning it can increase blood sugar levels. This effect is likely related to its ability to stimulate the release of epinephrine, a hormone that raises blood glucose. [, , ]

Q5: Can this compound's hyperglycemic effect occur without the adrenal glands?

A5: Studies suggest that the hyperglycemic effect of this compound is dependent on the presence of the adrenal glands. Experiments with animals lacking adrenal glands showed a significantly reduced hyperglycemic response to this compound compared to animals with intact adrenal glands. []

Q6: How does this compound affect the sensation of pain?

A6: Studies exploring this compound's effect on pain perception have yielded interesting results. It appears that this compound can both induce and block certain types of pain. For instance, intravenous administration of this compound in humans can provoke substernal burning and coughing sensations. Intriguingly, these sensations can be blocked by prior administration of Tetraethylammonium (TEA). []

Q7: What is the significance of this compound's interaction with TEA in pain perception?

A7: The observation that TEA can block this compound-induced pain suggests that specific pain receptors in the pleura (membranes lining the lungs and chest cavity) are involved. TEA is believed to act by blocking these receptors, thereby preventing the transmission of pain signals. This finding highlights the complexity of this compound's actions and its potential role in modulating pain pathways. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol. []

Q9: What is the stereochemistry of this compound?

A9: Natural this compound exists in the steric series of Sedamine. This was confirmed through degradation studies that converted this compound into Sedamine. []

Q10: Have there been any computational studies on this compound and its interactions?

A10: Yes, recent studies have used molecular docking simulations to investigate this compound's potential as an inhibitor of the main protease (Mpro) enzyme in SARS-CoV-2, the virus responsible for COVID-19. These simulations suggest that this compound exhibits a strong binding affinity for the active site of Mpro. []

Q11: How do structural modifications of this compound affect its activity?

A11: While the provided abstracts don't delve into specific structural modifications, it's important to note that even slight alterations to this compound's structure can significantly impact its activity and potency. The stereochemistry at the carbon atom bearing the phenacyl group is particularly sensitive. Changes in this region can lead to isomerization and affect its interaction with receptors. []

Q12: Has this compound been investigated for its potential to reverse multidrug resistance in cancer cells?

A12: Yes, some studies suggest that this compound might be able to reverse multidrug resistance in cancer cells. This resistance mechanism poses a significant challenge in cancer treatment, as it renders many chemotherapy drugs ineffective. If confirmed, this compound's potential to overcome multidrug resistance could have significant implications for cancer therapy. []

Q13: What are the potential adverse effects of this compound?

A13: While this compound can stimulate respiration, it is essential to note that it can also cause undesirable side effects, particularly at higher doses. These can include nausea, vomiting, epigastric discomfort, and loss of appetite. []

Q14: What analytical techniques are used to detect and quantify this compound?

A14: Various analytical methods are employed for this compound detection and quantification. These include techniques such as chromatography, particularly thin-layer chromatography (TLC) and gas chromatography, often coupled with mass spectrometry (GC-MS), as well as spectrophotometry. [, ]

Q15: When was this compound first isolated and studied?

A15: this compound was first isolated from Lobelia inflata by Heinrich Wieland in 1915. Shortly after, Herman Wieland, his brother, conducted pharmacological studies on the compound. []

Q16: What were some early applications of this compound in medicine?

A16: this compound was initially explored as a respiratory stimulant in the early 20th century. Physicians used it to treat conditions like respiratory depression caused by anesthesia, morphine overdose, and carbon monoxide poisoning. It was also tested as a potential aid for newborns experiencing asphyxia. []

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